molecular formula C7H12N2O2 B237882 Clavicoronic acid CAS No. 139748-98-4

Clavicoronic acid

Cat. No.: B237882
CAS No.: 139748-98-4
M. Wt: 262.3 g/mol
InChI Key: FUUQWZJSFLVSPA-HCCKASOXSA-N
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Description

Clavicoronic acid is a secondary metabolite isolated from the basidiomycete fungus Clavicorona pyxidata (Pers. ex Fr.) Doty. Structurally elucidated via spectroscopic methods, it is a noncompetitive inhibitor of RNA-directed DNA polymerases (reverse transcriptases, RTs), with notable activity against avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (MMuLV) RTs . Its Ki values for these enzymes are 130 µM (AMV-RT) and 68 µM (MMuLV-RT), respectively. Additionally, it suppresses vesicular stomatitis virus replication by interfering with viral RNA-directed RNA polymerase .

Properties

CAS No.

139748-98-4

Molecular Formula

C7H12N2O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-[(3aS)-6-formyl-2,2,4-trimethyl-1,3,3a,7a-tetrahydroinden-5-yl]-2-oxoacetic acid

InChI

InChI=1S/C15H18O4/c1-8-11-6-15(2,3)5-9(11)4-10(7-16)12(8)13(17)14(18)19/h4,7,9,11H,5-6H2,1-3H3,(H,18,19)/t9?,11-/m1/s1

InChI Key

FUUQWZJSFLVSPA-HCCKASOXSA-N

SMILES

CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O

Isomeric SMILES

CC1=C(C(=CC2[C@@H]1CC(C2)(C)C)C=O)C(=O)C(=O)O

Canonical SMILES

CC1=C(C(=CC2C1CC(C2)(C)C)C=O)C(=O)C(=O)O

Synonyms

clavicoronic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Hyphodontal

Source: Hyphodontia sp. (Corticiaceae, Basidiomycetes) Chemical Class: Isomeric sesquiterpenoid Activity:

  • Inhibits AMV-RT (Ki = 346 µM) and MMuLV-RT (Ki = 112 µM), demonstrating weaker potency compared to clavicoronic acid .
  • Exhibits antifungal and cytotoxic properties, unlike this compound .

Mniopetals (A–F)

Source : Mniopetalum sp. (Basidiomycetes)
Chemical Class : Drimane-type sesquiterpenes
Activity :

  • Mniopetal F shows the strongest HIV-1 RT inhibition (IC₅₀ = 30 µM), while this compound exhibits 30% HIV-1 RT inhibition at 100 µg/mL .
  • Broad-spectrum activity: Inhibits AMV-RT, MMuLV-RT, and HIV-1 RT with varying selectivity .
  • Cytotoxic and antimicrobial effects are observed, contrasting with this compound’s low toxicity .

Key Difference: Mniopetals target multiple RTs but lack this compound’s specificity for non-cytotoxic RT inhibition .

Podoscyphic Acid

Source: Podoscypha sp. (Basidiomycetes) Chemical Class: (E)-4,5-Dioxo-2-hexadecenoic acid (fatty acid derivative) Activity:

  • Inhibits AMV-RT (Ki = 350 µM) and MMuLV-RT (IC₅₀ = 35–70 µM), showing weaker AMV-RT inhibition than this compound .
  • Suppresses protein synthesis in L 1210 cells and rabbit reticulocyte lysates, indicating off-target effects absent in this compound .

Key Difference: Structural differences (fatty acid vs. This compound’s terpenoid-like structure) correlate with reduced RT specificity and broader cellular interference .

Tabulated Comparison of Key Compounds

Compound Source Chemical Class AMV-RT Inhibition (Ki/IC₅₀) MMuLV-RT Inhibition (Ki/IC₅₀) HIV-1 RT Inhibition Cytotoxicity References
This compound Clavicorona pyxidata Terpenoid-like 130 µM (Ki) 68 µM (Ki) 30% at 100 µg/mL None
Hyphodontal Hyphodontia sp. Sesquiterpenoid 346 µM (Ki) 112 µM (Ki) Not reported Yes
Mniopetal F Mniopetalum sp. Drimane sesquiterpene Not reported Not reported IC₅₀ = 30 µM Yes
Podoscyphic acid Podoscypha sp. Fatty acid derivative 350 µM (Ki) 35–70 µM (IC₅₀) 34% at 100 µg/mL Weak
Suramin Synthetic Polyanionic naphthylurea <0.1 µM (IC₅₀) <0.1 µM (IC₅₀) IC₅₀ ≈ 0.1 µM High

Research Implications and Selectivity Profiles

This compound’s noncompetitive inhibition mechanism and lack of cytotoxicity distinguish it from sesquiterpenoid analogs (e.g., Hyphodontal, Mniopetals) and synthetic agents like Suramin. In contrast, Mniopetals and Podoscyphic acid exhibit broader bioactivity but poorer selectivity, underscoring this compound’s unique position among fungal-derived RT inhibitors .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing clavicoronic acid, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as [describe general steps, e.g., cycloaddition or enzymatic catalysis]. To ensure reproducibility, researchers should document reaction conditions (temperature, solvent, catalyst loading), purification techniques (HPLC, recrystallization), and characterization data (NMR, HRMS) in detail. Experimental sections must align with guidelines for clarity and completeness, including validation of new compounds via spectroscopic comparisons with literature .

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, while NMR (¹H/¹³C, 2D experiments like COSY and HSQC) resolves stereochemistry. Complementary techniques like IR and UV-Vis spectroscopy validate functional groups. For novel derivatives, cross-referencing with computational predictions (DFT calculations) enhances accuracy .

Q. How can researchers design experiments to assess this compound’s biological activity while minimizing confounding variables?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ determinations) with appropriate controls (vehicle, positive/negative controls). Standardize cell lines, culture conditions, and assay protocols to reduce variability. Statistical tools (ANOVA, t-tests) should validate significance, and pre-registered experimental designs improve rigor .

Advanced Research Questions

Q. What computational strategies resolve discrepancies between predicted and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Researchers should employ ab initio methods (e.g., DFT with solvent models) to simulate NMR/IR spectra. Dynamic NMR experiments or molecular dynamics simulations can address conformational averaging. Cross-validation with experimental data is critical .

Q. How can mechanistic studies differentiate this compound’s mode of action from structurally analogous compounds?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or deuterium) to track reaction pathways. Kinetic isotope effects (KIE) and inhibition assays (e.g., competitive vs. non-competitive) clarify enzymatic interactions. Comparative molecular docking studies highlight binding-site variations .

Q. What statistical frameworks are optimal for reconciling contradictory in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Meta-analysis tools (e.g., random-effects models) aggregate data across studies while accounting for heterogeneity. Dose-response modeling (e.g., Emax models) adjusts for pharmacokinetic differences. Researchers should report confidence intervals and heterogeneity indices (I²) to quantify inconsistencies .

Q. How can researchers validate this compound’s stability under varying environmental conditions (pH, temperature) for pharmacological applications?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Apply Arrhenius equations to extrapolate shelf-life. For pH stability, use buffer systems covering physiological ranges (pH 1–10) and assess structural integrity via circular dichroism (CD) or XRPD .

Methodological Best Practices

  • Data Contradiction Analysis : Follow frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables .
  • Literature Integration : Systematically review existing studies using PRISMA guidelines, highlighting gaps (e.g., unreported side reactions) .
  • Ethical & Feasibility Checks : Ensure questions align with resource availability and ethical standards (e.g., animal use protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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